molecular formula C15H12ClF6N B2713557 [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243507-47-1

[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2713557
CAS No.: 2243507-47-1
M. Wt: 355.71
InChI Key: NWTJVSJBEGPYPX-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine hydrochloride is a bifunctional aromatic amine featuring two trifluoromethyl (-CF₃) groups attached to phenyl rings at the 3- and 4-positions. The hydrochloride salt enhances its stability and solubility for synthetic applications. Its molecular formula is C₁₅H₁₂ClF₆N (MW: 379.71 g/mol) . The trifluoromethyl groups confer strong electron-withdrawing properties, making this compound valuable in medicinal chemistry for modulating pharmacokinetics (e.g., metabolic stability, membrane permeability) and receptor binding .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTJVSJBEGPYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reaction of trifluoromethyl-substituted benzaldehydes with appropriate amines under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Antimicrobial Activity

Recent studies have highlighted the potential of trifluoromethyl-containing compounds in developing antiviral and antimicrobial agents. The introduction of trifluoromethyl groups enhances lipophilicity, which can improve the bioavailability and efficacy of these compounds against various pathogens. For instance, derivatives of similar structures have shown significant activity against viral enzymes, suggesting that [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride could serve as a scaffold for designing new antiviral drugs .

2. Progesterone Receptor Antagonists

The compound has also been investigated for its role as a potential antagonist of the progesterone receptor. The structural diversity provided by trifluoromethyl groups allows for the optimization of hydrophobic interactions within the receptor binding site. Studies have demonstrated that compounds with trifluoromethyl substitutions exhibit varying degrees of antagonistic activity, indicating a promising avenue for further research in hormone-related therapies .

Material Science Applications

1. Synthesis of Functional Materials

In material science, trifluoromethyl-substituted compounds are valuable for synthesizing functional materials due to their unique electronic properties. The ability to modulate hydrophobicity and electron-withdrawing characteristics makes these compounds suitable for applications in organic electronics and photonic devices. Research indicates that the incorporation of such compounds can enhance the performance of organic semiconductors and photovoltaic materials .

2. Catalysis

Trifluoromethylated compounds often serve as ligands in catalytic processes. Their steric and electronic properties can significantly influence reaction pathways and selectivity in various catalytic reactions, including cross-coupling reactions and asymmetric synthesis. The use of this compound as a ligand could potentially improve yields and selectivity in these reactions .

Analytical Chemistry Applications

1. Chromatography

The unique properties of trifluoromethyl groups allow for enhanced separation capabilities in chromatographic techniques. The compound can be utilized as a standard or reference material in high-performance liquid chromatography (HPLC) to improve the resolution of complex mixtures, particularly those involving polar or hydrophobic analytes .

2. Spectroscopic Studies

Due to their distinct spectral signatures, trifluoromethyl-substituted compounds are often studied using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These studies help elucidate molecular interactions and conformational dynamics in various chemical environments, providing insights into the behavior of complex systems involving this compound .

Case Studies

Study Application Findings
Study on Antiviral ActivityMedicinal ChemistryDemonstrated significant inhibition of viral replication in vitro using derivatives with trifluoromethyl substitutions .
Synthesis of Functional MaterialsMaterial ScienceEnhanced electronic properties when incorporated into organic semiconductor matrices, leading to improved device performance .
Chromatographic AnalysisAnalytical ChemistryImproved resolution in HPLC separations using trifluoromethylated standards, facilitating better analysis of complex samples .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorine vs. Trifluoromethyl Groups

Compound A : [4-(3-Chlorophenyl)phenyl]methanamine Hydrochloride
  • Formula : C₁₃H₁₃Cl₂N (MW: 266.16 g/mol)
  • Key Differences : Replaces one -CF₃ group with -Cl.
  • Impact : Chlorine is less electronegative than -CF₃, reducing electron-withdrawing effects. This may lower metabolic stability but improve synthetic accessibility .
Compound B : (3-(Trifluoromethyl)phenyl)methanamine Hydrochloride
  • Formula : C₈H₉ClF₃N (MW: 235.61 g/mol)
  • Key Differences : Contains a single -CF₃ group.
  • Impact : Reduced lipophilicity (clogP ≈ 1.8 vs. target compound’s ~3.5) and simpler structure may limit binding affinity in drug-receptor interactions .

Heterocyclic vs. Biphenyl Systems

Compound C : (4-(Trifluoromethyl)pyridin-3-yl)methanamine Hydrochloride
  • Formula : C₇H₈ClF₃N₂ (MW: 232.60 g/mol)
  • Key Differences : Pyridine ring replaces one phenyl group.
  • Impact : The nitrogen atom enhances solubility (polar surface area ~49 Ų vs. target’s ~26 Ų) but may reduce blood-brain barrier penetration .

Ether and Alkyl Linkers

Compound D : (2-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine Hydrochloride
  • Formula: C₁₄H₁₃ClF₃NO (MW: 303.71 g/mol)
  • Key Differences : Ether (-O-) linker between phenyl rings.
  • Impact : Increased molecular flexibility may improve binding to flexible enzyme pockets but reduce thermal stability .

Aliphatic vs. Aromatic Moieties

Compound E : (Oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine Hydrochloride
  • Formula: C₁₃H₁₇ClF₃NO (MW: 323.73 g/mol)
  • Key Differences : Oxane (tetrahydropyran) replaces one phenyl group.
  • Impact : The oxane ring improves aqueous solubility (predicted logS ≈ -2.1 vs. target’s ~-4.5) but reduces aromatic stacking interactions .

Cyclopropane Substituents

Compound F : Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine Hydrochloride
  • Formula : C₁₁H₁₃ClF₃N (MW: 267.68 g/mol)
  • Key Differences : Cyclopropane replaces one phenyl group.
  • Impact : The strained cyclopropane may enhance binding to sterically restricted targets but introduces synthetic complexity .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents clogP (Predicted) Polar Surface Area (Ų)
Target Compound C₁₅H₁₂ClF₆N 379.71 3-CF₃, 4-CF₃ biphenyl ~3.5 26
Compound A C₁₃H₁₃Cl₂N 266.16 3-Cl, 4-phenyl ~2.8 26
Compound B C₈H₉ClF₃N 235.61 3-CF₃ phenyl ~1.8 26
Compound C C₇H₈ClF₃N₂ 232.60 4-CF₃ pyridine ~1.2 49
Compound D C₁₄H₁₃ClF₃NO 303.71 4-CF₃ phenoxy ~3.0 35
Compound E C₁₃H₁₇ClF₃NO 323.73 3-CF₃ phenyl, oxane ~2.1 38
Compound F C₁₁H₁₃ClF₃N 267.68 4-CF₃ phenyl, cyclopropane ~2.5 26

Research Implications

  • Drug Design : The target compound’s biphenyl -CF₃ system is optimal for high-affinity kinase inhibition (e.g., EGFR inhibitors), whereas pyridine/oxane analogs (Compounds C, E) may suit solubility-driven applications .
  • Synthesis : The target compound requires multi-step coupling (e.g., Suzuki-Miyaura), while simpler analogs (Compound B) are accessible via direct amide reduction .
  • Safety : All hydrochlorides require handling in inert atmospheres due to hygroscopicity. Trifluoromethylated compounds may pose hepatotoxicity risks, necessitating metabolic studies .

Biological Activity

The compound [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules can significantly alter their pharmacological properties, enhancing their efficacy and stability. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15_{15}H14_{14}F6_{6}N·HCl
  • Molecular Weight : 327.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Fluorinated compounds, particularly those with trifluoromethyl groups, exhibit unique interactions with biological targets due to their electronegativity and steric properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, allowing for improved bioavailability. These modifications often lead to alterations in receptor binding affinity and selectivity.

Biological Activity

Research indicates that this compound demonstrates several biological activities:

  • Antidepressant Effects : In animal models, this compound has shown potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro, particularly in breast cancer cell lines.
  • Neuroprotective Properties : The compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage.

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntidepressantMouse forced swim testReduced immobility time
AntitumorMCF-7 breast cancer cellsInhibition of cell proliferation
NeuroprotectiveSH-SY5Y neuronal cellsDecreased apoptosis under oxidative stress

Case Study 1: Antidepressant Activity

In a controlled study involving the forced swim test in mice, the administration of varying doses of this compound resulted in a significant decrease in immobility time compared to the control group. This suggests a potential antidepressant effect attributed to enhanced serotonergic activity.

Case Study 2: Antitumor Efficacy

A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. The mechanism was hypothesized to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 3: Neuroprotection Against Oxidative Stress

Research utilizing SH-SY5Y neuronal cells exposed to hydrogen peroxide indicated that pre-treatment with this compound significantly reduced markers of oxidative damage and apoptosis, suggesting its potential as a neuroprotective agent.

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